2'-Deoxy-L-adenosine

Description

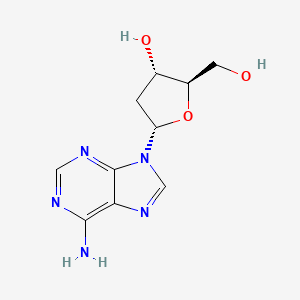

Structure

2D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-L-adenosine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine, an L-nucleoside analog, has emerged as a molecule of significant interest in the field of antiviral drug development. This technical guide provides a comprehensive overview of its discovery as a potent and selective inhibitor of the Hepatitis B virus (HBV), detailed methodologies for its chemical synthesis, and an exploration of its mechanism of action. Quantitative data from key studies are summarized, and experimental protocols are provided to facilitate further research and development. Visual diagrams of synthetic workflows and biological pathways are included to offer a clear and concise understanding of the core concepts.

Discovery and Significance

The discovery of this compound as a potent antiviral agent was a significant milestone in the exploration of L-nucleosides for therapeutic applications. A pivotal study by Standring et al. in 2001 identified a series of "unnatural" β-L-2'-deoxynucleosides, including this compound (LdA), that demonstrated potent and specific inhibition of Hepatitis B Virus (HBV) replication.[1][2] This discovery was particularly noteworthy because, at the time, most biologically active nucleoside analogs were of the natural D-configuration.

The key finding of this research was that the presence of a hydroxyl group at the 3'-position of the β-L-2'-deoxyribose sugar conferred specific anti-hepadnavirus activity.[1][2] this compound, along with its counterparts β-L-2'-deoxycytidine (LdC) and β-L-thymidine (LdT), exhibited the most potent and selective antiviral effects against HBV.[2]

Antiviral Activity

In in vitro studies using the 2.2.15 cell line, which contains the HBV genome, this compound effectively inhibited HBV DNA replication in a dose-dependent manner.[3] Importantly, this antiviral activity was shown to be highly specific to hepadnaviruses, with no significant effect on a panel of 15 other RNA and DNA viruses.[1]

Further in vivo studies in the woodchuck model of chronic HBV infection demonstrated that once-daily oral administration of this compound led to a remarkable reduction in viral load, by as much as 10⁸ genome equivalents per milliliter of serum, without any observable drug-related toxicity.[1] This potent in vivo efficacy highlighted the therapeutic potential of this compound for the treatment of chronic HBV infection.

Table 1: In Vitro Anti-HBV Activity of this compound and Related Compounds [1][2]

| Compound | 50% Effective Concentration (EC₅₀) (µM) |

| This compound (LdA) | 0.1 - 0.5 |

| β-L-2'-deoxycytidine (LdC) | 0.1 - 0.5 |

| β-L-thymidine (LdT) | 0.5 - 1.0 |

Chemical Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge due to the unnatural L-configuration of the deoxyribose sugar. The general approach involves the synthesis of a suitable L-2-deoxyribose derivative followed by a stereoselective glycosylation reaction with an adenine (B156593) base.

Synthesis of L-2-Deoxyribose Precursor

A common strategy for obtaining L-2-deoxyribose is through the chemical transformation of a readily available L-sugar, such as L-arabinose. This multi-step process typically involves protection of hydroxyl groups, deoxygenation at the 2'-position, and subsequent functionalization to create a suitable glycosyl donor.

Stereoselective Glycosylation

The key step in the synthesis of this compound is the formation of the N-glycosidic bond between the L-2-deoxyribose moiety and the N9 position of adenine with the correct β-anomeric configuration. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[4] This reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[5][6]

The stereoselectivity of the glycosylation can be influenced by the choice of protecting groups on the sugar, the solvent, and the Lewis acid catalyst.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general principles of L-nucleoside synthesis. Specific reaction conditions, yields, and purification methods would need to be optimized based on literature procedures for analogous compounds.

Step 1: Synthesis of a Protected L-2-Deoxyribose Glycosyl Donor (e.g., 1-chloro-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose)

-

Starting Material: L-Arabinose is converted to a suitable protected intermediate, for example, methyl 3,5-di-O-p-toluoyl-α-L-arabinofuranoside.

-

Deoxygenation: The 2'-hydroxyl group is removed. This can be achieved through a Barton-McCombie deoxygenation or by conversion to a thioester followed by radical reduction.

-

Anomeric Activation: The anomeric position is activated to facilitate glycosylation, for instance, by conversion to a glycosyl halide (e.g., chloride or bromide).

Step 2: Silylation of Adenine

-

Adenine is suspended in a suitable solvent (e.g., anhydrous acetonitrile).

-

A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), is added in excess.

-

The mixture is heated under an inert atmosphere (e.g., argon) until a clear solution is obtained, indicating the formation of persilylated adenine.

Step 3: Vorbrüggen Glycosylation

-

The silylated adenine solution is cooled to 0°C.

-

The protected L-2-deoxyribose glycosyl donor, dissolved in an anhydrous solvent (e.g., acetonitrile), is added.

-

A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The reaction is quenched, and the crude product is purified by column chromatography to yield the protected β-L-2'-deoxyadenosine.

Step 4: Deprotection

-

The protected nucleoside is dissolved in a methanolic solution of a base, such as sodium methoxide.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized, and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Table 2: Illustrative Synthesis Data (Hypothetical)

| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Glycosyl Donor Synthesis | Multiple steps | Various | Various | Various | ~50 |

| 2 | Silylation of Adenine | BSA | Acetonitrile | 80 | 2 | >95 |

| 3 | Vorbrüggen Glycosylation | TMSOTf | Acetonitrile | 0 to RT | 12 | ~70 |

| 4 | Deprotection | NaOMe | Methanol | RT | 4 | ~90 |

| Overall | ~31.5 |

Note: This data is illustrative and not based on a specific literature report for this compound.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the corresponding 5'-triphosphate.[1] This metabolic activation is carried out by host cellular kinases.

Intracellular Phosphorylation

This compound is a substrate for cellular nucleoside and nucleotide kinases, which sequentially phosphorylate it to the monophosphate (LdAMP), diphosphate (LdADP), and finally the active triphosphate (LdATP) form.[1] The efficiency of this phosphorylation cascade is a critical determinant of the compound's antiviral potency. Studies have shown that these L-nucleoside analogs are efficiently converted to their active triphosphate metabolites, which exhibit a long intracellular half-life.[1]

Inhibition of HBV DNA Polymerase

The active metabolite, this compound triphosphate (LdATP), acts as a competitive inhibitor of the HBV DNA polymerase (which also functions as a reverse transcriptase).[7] LdATP mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes for binding to the active site of the viral polymerase.

The incorporation of LdAMP into the growing viral DNA chain leads to chain termination. This is because the L-configuration of the sugar moiety, once incorporated, prevents the formation of the subsequent phosphodiester bond, thereby halting viral DNA replication.[3]

Selectivity

A key advantage of this compound is its high selectivity for the viral polymerase over host cellular DNA polymerases. The 5'-triphosphates of this compound did not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 µM.[7] This selectivity is crucial for minimizing cellular toxicity and accounts for the favorable safety profile observed in preclinical studies.[1] Furthermore, these L-nucleosides have been shown to not compromise mitochondrial function, a common side effect of some nucleoside reverse transcriptase inhibitors.[1][2]

Conclusion and Future Directions

This compound represents a promising class of antiviral agents with potent and selective activity against the Hepatitis B virus. Its discovery has broadened the landscape of nucleoside analog therapeutics, demonstrating that the "unnatural" L-configuration can confer significant and specific biological activity. The synthetic routes, though challenging, are well-established in principle, relying on stereocontrolled synthesis of the L-2-deoxyribose precursor and efficient glycosylation methods.

The mechanism of action, involving intracellular phosphorylation and subsequent inhibition of the viral polymerase, provides a clear rationale for its antiviral effects and its favorable selectivity profile.

Future research in this area may focus on:

-

Optimization of Synthesis: Developing more efficient and scalable synthetic routes to reduce the cost of production.

-

Prodrug Strategies: Designing prodrugs of this compound to enhance its oral bioavailability and intracellular delivery.

-

Combination Therapies: Evaluating the efficacy of this compound in combination with other anti-HBV agents to achieve superior viral suppression and prevent the emergence of drug resistance.[1]

-

Exploration of Other Therapeutic Areas: Investigating the potential of this compound and other L-nucleoside analogs against other viral infections or as anticancer agents.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a valuable therapeutic agent.

References

- 1. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has demonstrated significant potential as a selective antiviral agent, particularly against the Hepatitis B virus (HBV). As the unnatural enantiomer of the naturally occurring 2'-deoxyadenosine, it exhibits unique biochemical properties that contribute to its therapeutic profile, including potent inhibition of viral replication and reduced cytotoxicity compared to its D-counterpart. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, metabolic activation, and quantitative data on its antiviral activity. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development of this promising compound.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral therapy. The discovery that L-nucleosides, the enantiomers of natural D-nucleosides, possess potent biological activity has opened new avenues for drug development. These "unnatural" nucleosides often exhibit improved metabolic stability and a better safety profile. This compound (L-dA) is a prime example of such a compound, showing potent and selective inhibitory activity against hepadnaviruses like HBV. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the biochemical characteristics of this compound.

Physicochemical Properties

This compound is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine. Its chemical structure consists of an adenine (B156593) base linked to a 2-deoxy-L-ribose sugar.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃N₅O₃ | [1] |

| Molecular Weight | 251.24 g/mol | [1] |

| CAS Number | 14365-45-8 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 186-187 °C | [3] |

| LogP | -0.5 | [3] |

Biochemical Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (L-dATP). This process is catalyzed by host cell kinases.

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step for its antiviral function. The proposed pathway involves sequential phosphorylation by cellular nucleoside and nucleotide kinases.

Inhibition of HBV DNA Polymerase

The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, dATP, for the HBV DNA polymerase. Incorporation of L-dAMP into the growing viral DNA chain leads to chain termination, thus halting viral replication[4]. This is a key mechanism behind its potent anti-HBV activity. L-nucleoside analogs, once incorporated, are poor substrates for the subsequent addition of the next nucleotide, effectively stopping the DNA synthesis process.

Quantitative Antiviral Activity and Cytotoxicity

The efficacy and selectivity of an antiviral compound are critical parameters. The following table summarizes the available quantitative data for this compound.

| Parameter | Virus/Cell Line | Value | Reference |

| IC₅₀ | Hepatitis B Virus (HBV) | 0.09 µM | |

| CC₅₀ | Not Specified | >10 µM | |

| Selectivity Index (SI) | HBV | >111 |

Note: The CC₅₀ and SI values are derived from a patent that states no significant cytotoxicity was observed at concentrations up to 10 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

HBV Replication Assay in Cell Culture

This protocol is adapted from established methods for assessing the inhibition of HBV replication in vitro using the 2.2.15 cell line, which is a human hepatoblastoma cell line that constitutively expresses HBV.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on HBV replication.

Materials:

-

2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell culture plates (24-well)

-

Reagents for DNA extraction

-

Reagents for Southern blot analysis or qPCR

Procedure:

-

Seed 2.2.15 cells in 24-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a no-drug control.

-

Incubate the cells for 9 days, with medium changes every 3 days containing the respective concentrations of this compound.

-

After the incubation period, collect the cell culture supernatant.

-

Isolate extracellular HBV DNA from the supernatant.

-

Quantify the amount of HBV DNA using Southern blot analysis or qPCR.

-

The IC₅₀ value is calculated as the concentration of this compound that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.

In Vitro HBV DNA Polymerase Assay

This protocol outlines a method to assess the direct inhibitory effect of the triphosphate form of this compound on the enzymatic activity of HBV DNA polymerase.

Objective: To determine the inhibitory activity of this compound triphosphate (L-dATP) on HBV DNA polymerase.

Materials:

-

Recombinant HBV nucleocapsids containing active polymerase

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dATP)

-

This compound triphosphate (L-dATP)

-

Reagents for polyacrylamide gel electrophoresis (PAGE) and autoradiography

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, three unlabeled dNTPs, and the radiolabeled dNTP.

-

Add varying concentrations of L-dATP to the reaction mixtures. Include a control without L-dATP.

-

Initiate the reaction by adding the recombinant HBV nucleocapsids.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding EDTA.

-

Isolate the newly synthesized radiolabeled DNA.

-

Separate the DNA products by PAGE.

-

Visualize the DNA products by autoradiography and quantify the band intensities.

-

Determine the concentration of L-dATP that causes 50% inhibition of DNA synthesis.

Synthesis

The synthesis of this compound can be achieved through various chemical routes. A common approach involves the stereospecific synthesis from an appropriate L-sugar precursor. A generalized synthetic scheme is presented below.

A detailed synthetic protocol can be adapted from methods described in the literature for the synthesis of L-nucleosides, often involving multiple steps of protection, activation, coupling, and deprotection.

Conclusion

This compound is a promising antiviral nucleoside analog with potent and selective activity against the Hepatitis B virus. Its mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of the viral DNA polymerase, highlights the potential of L-nucleosides in antiviral drug discovery. The favorable cytotoxicity profile further enhances its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other L-nucleoside analogs as effective antiviral agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Differences Between L-Adenosine and D-Adenosine

Abstract

Adenosine (B11128), a purine (B94841) nucleoside, is a critical modulator of numerous physiological processes, primarily through interaction with four G protein-coupled receptor subtypes.[1] The naturally occurring and biologically active form is D-adenosine. Its enantiomer, L-adenosine, provides a vital tool for probing the stereochemical requirements of biological systems, including receptor binding and enzyme kinetics. Understanding the subtle yet profound structural differences between these enantiomers is paramount for the rational design of novel therapeutics. This guide provides a detailed examination of the core structural distinctions, outlines experimental protocols for their differentiation, and discusses the biological implications of their stereochemistry.

Core Structural Differences: A Matter of Chirality

L-adenosine and D-adenosine are enantiomers, meaning they are non-superimposable mirror images of each other.[2] This fundamental difference arises from the opposite stereochemical configuration at every chiral center within the ribose sugar moiety. While the adenine (B156593) base itself is achiral, its attachment to the chiral ribose sugar confers chirality to the entire molecule.

The IUPAC names highlight this difference:

-

D-Adenosine: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1]

-

L-Adenosine: (2S,3S,4R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[3]

This mirror-image relationship dictates that all intrinsic scalar properties, such as bond lengths and bond angles, are identical between the two forms. The defining structural differences manifest in their three-dimensional conformations, specifically in sugar pucker and the glycosidic bond torsion angle.

Ribose Sugar Pucker

The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common forms are C2'-endo and C3'-endo. In these conformations, either the C2' or the C3' atom is displaced from the plane formed by the other four ring atoms.

-

C2'-endo: Associated with B-form DNA, the sugar ring is twisted such that the C2' atom is on the same side of the furanose ring as the C5' atom and the adenine base.

-

C3'-endo: Predominant in A-form RNA and DNA, the C3' atom is displaced on the same side as the C5' atom and the base.

While both L- and D-adenosine can adopt these puckers, the energetic landscape and the preferred equilibrium state can be influenced by their interaction with a chiral environment, such as an enzyme's active site or a receptor's binding pocket. The absolute configuration of the sugar dictates the spatial orientation of the hydroxyl groups, which in turn influences intramolecular hydrogen bonding and steric interactions that determine the favored pucker.

Glycosidic Bond Conformation

The orientation of the adenine base relative to the ribose sugar is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. Two major conformational ranges are observed:

-

anti: The bulky six-membered ring of the adenine base is positioned away from the sugar ring. This is the more sterically favorable and predominant conformation for D-adenosine in biological systems.

-

syn: The six-membered ring is positioned over the sugar ring, leading to greater steric hindrance.

As enantiomers, L- and D-adenosine will have torsional angles of opposite signs for sterically equivalent conformations. For example, an anti conformation in D-adenosine will correspond to a specific range of χ angles, and the mirror-image anti conformation in L-adenosine will be described by χ angles of the opposite sign.

Quantitative Structural Data

Because L- and D-adenosine are enantiomers, their fundamental, achiral geometric parameters are identical. The defining quantitative difference lies in the sign of their chiral descriptors, such as torsional angles. The following table summarizes key conformational parameters, providing typical values for D-adenosine as a reference. For L-adenosine, the corresponding conformations would exhibit inverted signs for all torsional angles.

| Parameter | Description | Typical Value/Range for D-Adenosine | Expected Value/Range for L-Adenosine |

| Glycosidic Torsion (χ) | Defines the orientation of the base relative to the sugar (O4'-C1'-N9-C4). | anti: -90° to -180° (most common) syn: -90° to +90° | anti: +90° to +180° syn: +90° to -90° |

| Sugar Pucker (P) | Phase angle of pseudorotation, describing the type of pucker. | C3'-endo (A-form like): 0° to 36° C2'-endo (B-form like): 144° to 180° | C3'-endo like: ~324° to 360° C2'-endo like: ~180° to 216° |

| Backbone Torsion (γ) | Torsion angle around the C4'-C5' bond (O5'-C5'-C4'-C3'). | +50° to +65° (gauche+) | -50° to -65° (gauche-) |

Experimental Protocols for Enantiomeric Differentiation

Distinguishing between L- and D-adenosine requires analytical techniques sensitive to chirality.

Methodology 1: Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] Enantiomers interact with polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. This provides an unambiguous method for differentiation.[5]

Protocol:

-

Sample Preparation: Prepare solutions of D-adenosine (as a standard), L-adenosine, and the unknown sample in a suitable UV-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of approximately 50-100 µM.

-

Blank Measurement: Record a baseline spectrum of the buffer using a quartz cuvette with a 1 cm pathlength.

-

Sample Measurement: Record the CD spectra for the D-adenosine standard and the L-adenosine sample from approximately 300 nm to 200 nm at 25°C.

-

Data Analysis: After subtracting the buffer baseline from each sample spectrum, overlay the spectra. The spectrum of L-adenosine will be an exact mirror image of the D-adenosine spectrum (i.e., positive peaks in one will be negative peaks in the other).

Methodology 2: X-ray Crystallography for Absolute Configuration

Principle: Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a molecule, allowing for the unambiguous assignment of the absolute configuration of each chiral center.[6] This is achieved by measuring anomalous dispersion effects, which are sensitive to the absolute structure.[7]

Protocol:

-

Crystallization: Grow single crystals of the purified nucleoside suitable for X-ray diffraction. This is often the most challenging step and requires screening various solvents, precipitants, and temperatures.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of nitrogen gas (~100 K). Collect diffraction data using a diffractometer, ensuring the use of a radiation source (e.g., Cu Kα) that produces a significant anomalous scattering signal from the atoms present (oxygen and nitrogen are often sufficient with modern detectors).[7]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The model is refined against the experimental data.

-

Absolute Structure Determination: Determine the absolute configuration by calculating the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the inverse. This provides a definitive assignment of the molecule as L- or D-adenosine.[7]

Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In a standard achiral solvent, enantiomers have identical NMR spectra. However, their spectra can be resolved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent.[8][9] These agents form transient, non-covalent diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit distinct chemical shifts.[10][11]

Protocol:

-

Sample Preparation: Dissolve a precise amount of the adenosine sample (L-, D-, or a mixture) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a reference. The spectra of pure L- and D-adenosine will be identical.

-

Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. In the presence of the CSA, the signals for L- and D-adenosine will be resolved into two distinct sets of peaks due to the formation of diastereomeric solvates.

-

Quantification: The relative integration of the resolved peaks can be used to determine the enantiomeric excess (ee) of the sample.

Visualizations: Workflows and Pathways

Biological Activity and Implications

The stereospecificity of biological systems means that L- and D-adenosine are expected to have vastly different interactions with receptors and enzymes.

Receptor Binding and Signaling

D-adenosine is the endogenous agonist for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[12] The binding pockets of these receptors are chiral and have evolved to specifically recognize the three-dimensional structure of D-adenosine.

-

A₁ and A₃ Receptors: Coupled to Gᵢ proteins, their activation by D-adenosine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[13]

-

A₂ₐ and A₂ₑ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase, increasing cAMP production.[13]

Due to its mirror-image structure, L-adenosine is generally not recognized by these receptors and is considered biologically inactive in this context. It does not typically act as an agonist or antagonist at physiological concentrations. This stereoselectivity is crucial; it underscores that the precise spatial arrangement of the ribose hydroxyls and the adenine base is required for receptor activation.

Enzyme Kinetics

The metabolism of adenosine is primarily controlled by two enzymes: Adenosine Kinase and Adenosine Deaminase.

-

Adenosine Kinase (ADK): This enzyme phosphorylates adenosine to adenosine monophosphate (AMP), playing a key role in regulating adenosine levels.[14][15] ADK is highly specific for D-adenosine. L-adenosine is a poor substrate for ADK, exhibiting significantly lower phosphorylation rates.

-

Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine.[16] This enzyme also displays a strong preference for the D-enantiomer. The rate of deamination of L-adenosine by ADA is negligible compared to that of D-adenosine.[17]

The table below summarizes the expected relative activities.

| Enzyme | Substrate | Relative Activity | Primary Product |

| Adenosine Kinase | D-Adenosine | High | D-AMP |

| L-Adenosine | Very Low / Negligible | L-AMP | |

| Adenosine Deaminase | D-Adenosine | High | Inosine |

| L-Adenosine | Very Low / Negligible | L-Inosine |

Conclusion

The structural differences between L-adenosine and D-adenosine are entirely rooted in the opposite chirality of their ribose moieties. This leads to mirror-image three-dimensional structures that, while possessing identical intrinsic physical properties, are profoundly different in the context of a chiral biological environment. D-adenosine is the endogenous ligand for receptors and a substrate for key metabolic enzymes, whereas L-adenosine is largely unrecognized and biologically inert. This stark difference in activity makes the pair of enantiomers an invaluable tool for drug development, allowing researchers to probe the precise stereochemical requirements for binding and efficacy at adenosine-related targets. The analytical methods outlined in this guide provide a robust framework for the unambiguous identification and characterization of these critical molecules.

References

- 1. Adenosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. L-Adenosine | C10H13N5O4 | CID 448374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 13. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 16. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 17. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unnatural Advantage: A Technical Guide to L-Nucleosides in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel antiviral agents has led researchers down unconventional paths, one of the most fruitful being the exploration of L-nucleosides. These synthetic enantiomers of naturally occurring D-nucleosides have emerged as a cornerstone of antiviral therapy, demonstrating potent efficacy against a range of devastating viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This technical guide provides an in-depth examination of the biological significance of L-nucleosides, detailing their mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their evaluation. Through a blend of structured data, detailed methodologies, and visual workflows, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction: The Mirror Image Advantage

Nucleoside analogues have long been a pivotal class of antiviral drugs. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases, but their modified structure ultimately disrupts the process of viral genome replication. While nature exclusively utilizes the D-enantiomeric form of nucleosides, the synthesis and investigation of their mirror images, the L-nucleosides, have unveiled a class of compounds with remarkable therapeutic properties.

The initial breakthrough in this field came with the discovery of Lamivudine (B182088) (3TC), an L-nucleoside analogue with potent activity against both HIV and HBV.[1] This discovery challenged the long-held belief that only D-nucleosides could possess significant biological activity. Subsequent research has led to the development of other clinically successful L-nucleosides, such as Emtricitabine (B123318) (FTC) and Telbivudine (B1682739).[2][3]

The "unnatural" stereochemistry of L-nucleosides often confers a unique pharmacological profile, including reduced toxicity compared to their D-counterparts.[4] This is attributed to their differential recognition by host cellular enzymes, particularly mitochondrial DNA polymerase, which can lead to a lower incidence of adverse effects.[4]

Mechanism of Action: A Tale of Deceptive Incorporation

The antiviral activity of L-nucleosides mirrors that of their D-isomers in principle, yet with crucial subtleties. The core mechanism involves a three-step intracellular phosphorylation cascade to generate the active 5'-triphosphate metabolite.[5][6] This process is initiated by host cellular kinases.

Once phosphorylated, the L-nucleoside triphosphate acts as a competitive inhibitor of the viral reverse transcriptase or DNA polymerase.[5][6] It is incorporated into the growing viral DNA chain, and due to the absence of a 3'-hydroxyl group or the unnatural stereochemistry, it leads to chain termination, effectively halting viral replication.[1][3]

Quantitative Antiviral Activity of L-Nucleosides

The potency of L-nucleosides against various viruses has been extensively quantified through in vitro assays. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for several prominent L-nucleosides. These values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Anti-HIV Activity of L-Nucleosides

| L-Nucleoside | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |

| Lamivudine (3TC) | HIV-1 (Wild-type) | MT-4 | 0.005 - 0.05 | [7] |

| Emtricitabine (FTC) | HIV-1 (Wild-type) | PBMC | 0.0013 - 0.0064 | [8] |

| Emtricitabine (FTC) | HIV-2 | 0.99 | [8] | |

| Amdoxovir (DAPD) | HIV-1 (Wild-type) | MT-4 | 0.05 | [7] |

| Amdoxovir (DAPD) | Zidovudine-resistant HIV-1 | Potent activity | [7] | |

| Elvucitabine (L-Fd4C) | HIV-1 (Wild-type) | PBMC | ~0.0044 | [9] |

| Apricitabine (AVX754) | HIV-1 (Wild-type) | PBMC | 1.45 | [7] |

| Apricitabine (AVX754) | Lamivudine-resistant HIV-1 | PBMC | 2.2 | [7] |

| Racivir | HIV-1 | (Mixture of Emtricitabine and its enantiomer) | [10][11] |

Table 2: Anti-HBV Activity of L-Nucleosides

| L-Nucleoside | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| Lamivudine (3TC) | HepG2 2.2.15 | 0.01 - 0.1 | [12] | |

| Emtricitabine (FTC) | HepG2 2.2.15 | Potent activity | [1] | |

| Telbivudine (L-dT) | HepG2 2.2.15 | 0.2 - 1.0 | [1] | |

| Clevudine (L-FMAU) | HepG2 2.2.15 | 0.1 | [13] | |

| Clevudine (L-FMAU) | Primary Human Hepatocytes | 0.00131 | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of L-nucleoside antiviral activity.

Synthesis of L-Nucleosides

The synthesis of L-nucleosides is a complex process often involving multiple steps and the use of chiral auxiliaries to ensure the correct stereochemistry. Below are generalized schemes for the synthesis of Lamivudine and Emtricitabine.

4.1.1. Synthesis of Lamivudine

A common synthetic route for Lamivudine involves the following key steps:

-

Preparation of the Oxathiolane Intermediate: This is often achieved through a multi-step process starting from a chiral precursor like L-menthol.[15][16]

-

Glycosylation: The oxathiolane intermediate is then coupled with a protected cytosine base, a reaction known as the Vorbrüggen glycosylation.[17]

-

Deprotection and Reduction: The final steps involve the removal of protecting groups and reduction to yield Lamivudine.[15]

4.1.2. Synthesis of Emtricitabine

The synthesis of Emtricitabine follows a similar strategy to Lamivudine, with the key difference being the use of a 5-fluorocytosine (B48100) base.[17][18]

-

Formation of the Oxathiolane Ring: A key step involves the formation of the 1,3-oxathiolane (B1218472) ring system.

-

Coupling with 5-Fluorocytosine: The oxathiolane intermediate is coupled with a silylated 5-fluorocytosine.[2]

-

Final Steps: Deprotection and purification steps yield the final Emtricitabine product.

In Vitro Antiviral Assays

4.2.1. Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound against cytopathic viruses.

-

Cell Seeding: Plate susceptible host cells in 6- or 12-well plates and grow to confluency.

-

Virus and Compound Preparation: Prepare serial dilutions of the L-nucleoside. Mix the virus at a known titer with each drug dilution.

-

Infection: Infect the confluent cell monolayers with the virus-drug mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days).

-

Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each drug concentration and determine the EC₅₀ value.

4.2.2. Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP), and the viral RT enzyme.

-

Inhibitor Addition: Add serial dilutions of the L-nucleoside triphosphate to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the RT enzyme to allow DNA synthesis.

-

Quantification of DNA Synthesis: Measure the incorporation of the labeled dNTP into the newly synthesized DNA. This can be done using various methods, including radioactivity detection or colorimetric assays.

-

Data Analysis: Determine the percentage of RT inhibition for each drug concentration and calculate the IC₅₀ value.

In Vivo Efficacy Evaluation

Animal models are crucial for assessing the in vivo efficacy and safety of L-nucleosides. The woodchuck and duck models of hepatitis B are well-established for this purpose.[1][17]

-

Animal Model: Utilize chronically infected woodchucks (Marmota monax) or ducks with Duck Hepatitis B Virus (DHBV).[1][17]

-

Drug Administration: Administer the L-nucleoside orally or via injection at various dose levels for a defined treatment period (e.g., 4-12 weeks).

-

Monitoring of Viral Load: Collect serum samples at regular intervals and quantify viral DNA levels using quantitative PCR (qPCR).

-

Analysis of Liver Tissue: At the end of the study, collect liver biopsies to measure intrahepatic viral DNA and RNA levels.

-

Toxicity Assessment: Monitor the animals for any signs of toxicity, including changes in weight, behavior, and serum chemistry.

-

Data Analysis: Compare the reduction in viral load and intrahepatic viral markers in the treated groups to a placebo-controlled group.

Signaling Pathways and Cellular Effects

The primary signaling pathway involved in the action of L-nucleosides is their metabolic activation through phosphorylation by cellular kinases.[19] This intracellular cascade is essential for converting the prodrug into its active triphosphate form.

While the direct modulation of other host cell signaling pathways by L-nucleosides is not as extensively characterized, their incorporation into cellular DNA (though at a much lower frequency than into viral DNA) can potentially trigger DNA damage responses and, in some cases, induce apoptosis in infected cells.[20][21] This pro-apoptotic effect may contribute to the overall antiviral efficacy by eliminating virus-producing cells. Further research is needed to fully elucidate the complex interplay between L-nucleosides and host cell signaling networks.

Conclusion and Future Directions

L-nucleosides represent a triumph of medicinal chemistry, demonstrating that a departure from nature's blueprint can lead to significant therapeutic advancements. Their potent antiviral activity, often coupled with a favorable safety profile, has solidified their role in the management of chronic viral infections. The continued exploration of this chemical space holds promise for the development of novel L-nucleoside analogues with broader spectrums of activity, improved resistance profiles, and enhanced therapeutic indices. As our understanding of the intricate interactions between these "unnatural" molecules and both viral and host cellular machinery deepens, so too will our ability to design the next generation of life-saving antiviral drugs.

References

- 1. Effect of oral administration of emtricitabine on woodchuck hepatitis virus replication in chronically infected woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104744538A - Telbivudine preparation method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Apricitabine | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]

- 8. HIV-2 antiviral potency and selection of drug resistance mutations by the integrase strand transfer inhibitor elvitegravir and NRTIs emtricitabine and tenofovir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Racivir - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. CN101565440A - Novel preparation method of telbivudine - Google Patents [patents.google.com]

- 13. Clevudine (L-FMAU) | DNA/RNA Synthesis inhibitor | CAS 163252-36-6 | InvivoChem [invivochem.com]

- 14. Apricitabine - Wikipedia [en.wikipedia.org]

- 15. Effect of Oral Administration of Emtricitabine on Woodchuck Hepatitis Virus Replication in Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Experimental study on the effect of combination therapy with lamivudine and famciclovir against duck hepatitis B virus in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN105198948A - Telbivudine synthesis and treatment method - Google Patents [patents.google.com]

- 20. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

2'-Deoxy-L-adenosine as a Synthon for L-Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Deoxy-L-adenosine (L-dA) as a fundamental building block for the synthesis of L-oligonucleotides. L-oligonucleotides, being the mirror images of natural D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them highly attractive candidates for various therapeutic and diagnostic applications. This document details the synthesis, properties, and applications of L-oligonucleotides, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Introduction to L-Oligonucleotides

L-oligonucleotides are synthetic nucleic acid analogues composed of L-ribose or L-deoxyribose sugar moieties, which are the enantiomers of the naturally occurring D-sugars.[1][2][3] This seemingly subtle change in stereochemistry imparts a profound biological property: resistance to degradation by nucleases, the enzymes that rapidly break down natural DNA and RNA in biological systems.[2][3][4] This intrinsic stability makes L-oligonucleotides, particularly those containing synthons like this compound, promising tools for the development of novel therapeutics, including aptamers (Spiegelmers) and antisense oligonucleotides.[1][2][3]

Properties of L-Oligonucleotides

The key advantage of L-oligonucleotides lies in their enhanced stability. While sharing similar physicochemical properties with their D-counterparts, their mirror-image nature renders them invisible to the enzymatic machinery of living organisms.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data comparing L-oligonucleotides with their natural D-counterparts.

Table 1: Coupling Efficiency of Deoxyadenosine Phosphoramidites

| Phosphoramidite (B1245037) Type | Typical Coupling Efficiency (%) | Reference |

| 2'-Deoxy-D-adenosine | > 99 | [5][6] |

| This compound | > 99 (Expected) | [5][6] |

Table 2: Thermal Stability (Melting Temperature, Tm) of DNA Duplexes

| Duplex Type | Sequence | Tm (°C) | ΔTm (°C) | Reference |

| D-DNA/D-DNA | 5'-d(CGCGAATTCGCG)-3' | 66.2 | - | [7] |

| L-DNA/D-DNA | 5'-d(CGCG(L-A)ATTCGCG)-3' | 53.1 | -13.1 | [7] |

| D-DNA/D-DNA | 5'-d(CGCAAGCTTGCG)-3' | 61.5 | - | [7] |

| L-DNA/D-DNA | 5'-d(CGCA(L-A)GCTTGCG)-3' | 46.6 | -14.9 | [7] |

Note: The introduction of a single L-nucleotide into a D-DNA strand significantly destabilizes the duplex with a complementary D-DNA strand. However, a duplex formed between a full L-DNA strand and a complementary L-DNA strand exhibits a similar Tm to its D-DNA counterpart.[1]

Table 3: Enzymatic Stability of Oligonucleotides in Human Serum

| Oligonucleotide Type | Half-life | Reference |

| Unmodified D-DNA | ~5 minutes (in vivo) | [4] |

| L-DNA Aptamer (Spiegelmer) | > 7 days | [4] |

| General L-DNA | Stable for up to 72 hours | [8] |

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite building block is a crucial first step. While the starting material, L-adenosine, is commercially available, its conversion to the phosphoramidite follows a multi-step chemical synthesis. A general protocol is outlined below, based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

-

L-Adenosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Acetonitrile (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve L-Adenosine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at room temperature and stir overnight.

-

Quench the reaction with methanol.

-

Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-L-adenosine by silica gel column chromatography.

-

-

3'-O-Phosphitylation:

-

Co-evaporate the 5'-O-DMT-L-adenosine with anhydrous acetonitrile.

-

Dissolve the dried product in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2-4 hours.

-

Quench the reaction with methanol.

-

Purify the crude product by silica gel column chromatography to yield the this compound phosphoramidite.

-

Solid-Phase Synthesis of L-Oligonucleotides

The incorporation of the L-dA phosphoramidite into an oligonucleotide chain is achieved using an automated solid-phase DNA synthesizer. The process involves a series of repeated chemical cycles.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial L-nucleoside.

-

This compound phosphoramidite solution (in anhydrous acetonitrile).

-

Other L-nucleoside phosphoramidite solutions (L-dC, L-dG, L-dT) as required.

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile).

-

Capping solution A (Acetic anhydride/Pyridine/THF) and B (1-Methylimidazole/THF).

-

Oxidizer solution (Iodine in THF/Pyridine/Water).

-

Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure (One Synthesis Cycle):

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

These four steps are repeated for each L-nucleoside to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide. The final product is then purified, typically by HPLC.

Mandatory Visualizations

Workflow for Solid-Phase L-Oligonucleotide Synthesis

References

- 1. Thermodynamic analysis of duplex formation of the heterochiral DNA with L-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical potential of l-oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Thermodynamic Analysis of Duplex Formation of the Heterochiral DNA with l-Deoxyadenosine | Semantic Scholar [semanticscholar.org]

- 5. idtdna.com [idtdna.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. Thermodynamic properties of duplex DNA containing a site-specific d(GpG) intrastrand crosslink formed by an antitumor dinuclear platinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study challenges assumptions over how L-oligonucleotides behave in living systems | Chemistry World [chemistryworld.com]

physical and chemical properties of 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has garnered significant attention in the field of antiviral drug development. As the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071), it exhibits unique stereochemical properties that contribute to its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its biological activity, particularly as a potent inhibitor of the hepatitis B virus (HBV), and representative experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Its fundamental physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [1] |

| Molecular Weight | 251.24 g/mol | [1] |

| CAS Number | 14365-45-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 186-187 °C | [1] |

| Boiling Point | 627.2 °C at 760 mmHg | [1] |

| Density | 1.91 g/cm³ | [1] |

| Flash Point | 333.1 °C | [1] |

| LogP | -0.5 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are presented below.

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | 1H NMR (300 MHz, CD3OD): δ = 3.44 (s, 3H, CH3-O-5'); 3.64 (dd, 1H, 3J=3.5 Hz, 2J=10.9 Hz, HA5'); 3.88 (dd, 1H, 3J=3.2 Hz, 2J=10.9 Hz, HB5'); 4.20 (m, 1H, H4'); 4.91 ("t", 1H, 3J=5.2 Hz, H3'); 4.91 (m, 1H, H2'); 6.04 (d, 1H, 3J=4.8 Hz, H1'); 8.20 (s, 1H, H2); 8.32 (s, 1H, H8) | [2] |

| ¹³C NMR | Spectra display three quaternary, five methenyl, and two methylene (B1212753) carbons. | [3] |

| Mass Spectrometry | MS (ESI): m/z 307.1 [(M+H)+, 41] | [2] |

Biological Activity and Mechanism of Action

This compound is a potent, specific, and selective inhibitor of the replication of the hepatitis B virus (HBV) and related hepadnaviruses.[1][4] Its antiviral activity is attributed to its ability to act as a chain terminator during viral DNA synthesis. The proposed mechanism of action is as follows:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).

-

Inhibition of HBV Polymerase: L-dATP acts as a substrate for the HBV reverse transcriptase/polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety prevents the formation of a subsequent phosphodiester bond, leading to chain termination and halting viral replication.

Notably, this compound shows high selectivity for the viral polymerase and does not significantly inhibit human DNA polymerases (α, β, and γ), nor does it appear to cause mitochondrial toxicity, highlighting its potential as a safe and effective antiviral agent.[1]

Caption: Proposed mechanism of action of this compound in inhibiting HBV replication.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of nucleoside analogs like this compound typically involves several key steps, starting from a suitable precursor, followed by purification to isolate the final product. A generalized workflow is depicted below. It is important to note that specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification of a nucleoside analog.

Representative Protocol for Synthesis

A plausible synthetic route for 2'-deoxyadenosine monohydrate involves the esterification and acylation of adenosine (B11128), followed by reduction and purification.[5] While this protocol is for the D-isomer, a similar approach could be adapted for the L-isomer using the appropriate L-adenosine starting material.

Step 1: Esterification and Acylation

-

Adenosine is reacted with a dialkyltin oxide (e.g., di-n-butyltin oxide) in a suitable solvent like methanol (B129727) under reflux.[5]

-

The resulting stannylene intermediate is then acylated, for example, with p-toluenesulfonyl chloride in the presence of a base like triethylamine.[5]

Step 2: Reduction

-

The acylated adenosine derivative is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).[5]

-

A reducing agent, such as lithium triethylborohydride, is added dropwise at a controlled temperature.[5]

Step 3: Purification

-

After the reaction is complete, the solvent is removed by rotary evaporation.[5]

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[5]

Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. A general protocol for acquiring NMR spectra of a nucleoside analog is as follows:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to confirm the structure and purity of the compound.

Protocol for Solubility Determination

The solubility of this compound can be determined using various methods. A common approach is the shake-flask method.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a promising antiviral agent with well-defined physical and chemical properties. Its potent and selective inhibition of HBV replication, coupled with a favorable preliminary safety profile, makes it a molecule of significant interest for further drug development. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and other L-nucleoside analogs. Further research into optimizing its synthesis and exploring its full therapeutic potential is warranted.

References

2'-Deoxy-L-adenosine: An In-depth Technical Guide on Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine, the L-enantiomer of the naturally occurring 2'-deoxyadenosine, is a synthetic nucleoside analogue with significant interest in the field of antiviral drug development, notably as a potent inhibitor of the hepatitis B virus (HBV).[1] Understanding its precise three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action and for the rational design of novel, more effective therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon established principles of nucleoside chemistry and comparative data from its well-studied D-enantiomer. While specific experimental data for the L-enantiomer is limited in publicly accessible literature, this guide outlines the expected structural parameters and the experimental methodologies crucial for their determination.

Molecular Structure

The fundamental molecular structure of this compound consists of an adenine (B156593) base linked to a 2-deoxy-L-ribofuranose sugar moiety via a β-N-glycosidic bond between the N9 atom of the purine (B94841) ring and the C1' atom of the sugar.

Atomic Composition and Connectivity

The chemical formula for this compound is C₁₀H₁₃N₅O₃, with a molecular weight of 251.24 g/mol .[2] The structural arrangement is depicted in the diagram below.

Figure 1. Molecular structure of this compound.

Stereochemistry

The defining characteristic of this compound is the L-configuration of the chiral centers in the deoxyribose sugar. This is in contrast to the D-configuration found in naturally occurring nucleosides. The stereochemistry of the sugar moiety profoundly influences the overall conformation and biological activity of the molecule.

Conformational Analysis

The biological function of nucleoside analogues is intimately linked to their conformational preferences. The key conformational parameters for this compound are the sugar pucker, the orientation around the glycosidic bond, and the conformation of the exocyclic C4'-C5' bond.

Sugar Pucker

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). This equilibrium is crucial for the recognition by viral polymerases and other enzymes. For the related D-enantiomer, 2'-deoxyadenosine, the sugar ring typically exhibits a preference for the C2'-endo conformation.[3] It is anticipated that this compound would also favor a C2'-endo pucker, which is a characteristic feature of B-form DNA.

Glycosidic Torsion Angle (χ)

The rotation around the N9-C1' glycosidic bond determines the relative orientation of the adenine base with respect to the sugar moiety. The two predominant conformations are syn and anti. In the syn conformation, the purine base is positioned over the sugar ring, while in the anti conformation, it is directed away from the sugar. For most purine nucleosides, including 2'-deoxyadenosine, the anti conformation is sterically favored.[3] It is highly probable that this compound also adopts a predominantly anti conformation.

Exocyclic C4'-C5' Bond Conformation (γ)

The torsion angle around the C4'-C5' bond (γ) determines the orientation of the 5'-hydroxyl group. The three staggered conformations are gauche+ (g+), trans (t), and gauche- (g-). The g+ conformer is generally the most populated in 2'-deoxynucleosides.[3]

Quantitative Structural Data

While a specific crystal structure for this compound is not available in the public crystallographic databases, the following table presents the expected range of bond lengths and angles based on the known crystal structure of its enantiomer, α-D-2'-deoxyadenosine, and other similar nucleosides.[4][5]

Table 1: Expected Molecular Geometry of this compound

| Parameter | Bond/Angle | Expected Value Range |

| Bond Lengths (Å) | ||

| N9-C1' | 1.46 - 1.49 | |

| C1'-O4' | 1.42 - 1.45 | |

| C4'-O4' | 1.44 - 1.47 | |

| C3'-C4' | 1.50 - 1.55 | |

| C4-N9 | 1.37 - 1.40 | |

| Bond Angles (°) | ||

| C4-N9-C1' | 125 - 128 | |

| O4'-C1'-N9 | 107 - 110 | |

| C1'-O4'-C4' | 108 - 111 | |

| Torsion Angles (°) | ||

| Glycosidic (χ) | O4'-C1'-N9-C4 | anti conformation favored |

| Sugar Pucker (P) | - | Expected C2'-endo preference |

| Exocyclic (γ) | C3'-C4'-C5'-O5' | Expected g+ preference |

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound requires the application of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.

Experimental Workflow:

Figure 2. General workflow for X-ray crystallography.

Methodology:

-

Synthesis and Purification: High-purity this compound is required. Synthesis can be achieved through established methods for L-nucleoside production.[6]

-

Crystallization: Single crystals of sufficient size and quality are grown by screening various conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.

-

Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, which is more representative of the physiological environment.

Experimental Workflow:

Figure 3. General workflow for NMR-based structural elucidation.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed to assign all proton and carbon signals and to measure key parameters.

-

Conformational Analysis:

-

Sugar Pucker: The coupling constants between the sugar protons (e.g., J(H1'-H2'), J(H3'-H4')) are used to determine the pseudorotation phase angle and thus the preferred sugar conformation.

-

Glycosidic Torsion: The observation of Nuclear Overhauser Effects (NOEs) between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2') allows for the determination of the syn or anti conformation.

-

Backbone Conformation: Coupling constants involving the C5' protons provide information about the γ torsion angle.

-

Biological Implications and Signaling Pathways

This compound's primary biological significance lies in its potent and selective inhibition of HBV replication.[1] As an L-nucleoside, it is a poor substrate for human polymerases, which contributes to its low cytotoxicity. The proposed mechanism of action involves its intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of the viral reverse transcriptase.

Figure 4. Proposed mechanism of action of this compound.

Conclusion

This compound represents a class of molecules with significant therapeutic potential. While specific, high-resolution structural data for this L-enantiomer is not yet widely available, this guide has outlined its expected molecular structure and conformational properties based on sound chemical principles and data from related compounds. The detailed experimental protocols provided for X-ray crystallography and NMR spectroscopy serve as a roadmap for researchers aiming to elucidate the precise three-dimensional structure of this and other L-nucleoside analogues. A thorough understanding of the structure-activity relationship of this compound will undoubtedly pave the way for the development of next-generation antiviral therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Embrace: A Technical Guide to the Enzymatic Recognition of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chiral world of biochemistry, the near-universal preference for D-enantiomers of sugars and nucleosides in biological systems is a long-established paradigm. However, the unnatural L-enantiomers of nucleosides have emerged as a pivotal class of therapeutic agents, exhibiting potent antiviral and anticancer activities. Their efficacy hinges on a fascinating biological paradox: the ability of certain host and viral enzymes to recognize and metabolize these "mirror-image" molecules. This technical guide delves into the core principles of enzymatic recognition of L-nucleosides, providing a comprehensive resource for researchers and drug development professionals. We will explore the key enzymes involved, dissect their stereoselective properties through quantitative data, and provide detailed experimental methodologies for their characterization.

Core Concepts in Enzymatic Recognition of L-Nucleosides

The therapeutic action of L-nucleoside analogs is predominantly dependent on their intracellular phosphorylation to the corresponding 5'-triphosphate form. This metabolic activation is a multi-step process initiated by nucleoside kinases. The resulting L-nucleoside triphosphates then act as competitive inhibitors or alternative substrates for viral polymerases, leading to chain termination of the nascent viral DNA or RNA.

The stereoselectivity of the enzymes involved in this pathway is the critical determinant of a drug's efficacy and toxicity profile. While many cellular enzymes exhibit a strong preference for D-nucleosides, a select few, notably deoxycytidine kinase (dCK) and mitochondrial thymidine (B127349) kinase 2 (TK2), display a relaxed stereospecificity, enabling them to phosphorylate L-enantiomers. This relaxed stereoselectivity is a key factor in the successful development of L-nucleoside drugs like Lamivudine (3TC) and Emtricitabine (FTC).

Data Presentation: Quantitative Analysis of Enantioselectivity